Cas no 8025-06-7 (Penicillin, streptomycin)

Penicillin, streptomycin structure
Penicillin, streptomycin structure
Product name:Penicillin, streptomycin
CAS No:8025-06-7
MF:C21H39N7O12.C16H18N2O4S
MW:915.964180000001
CID:723278
PubChem ID:197102

Penicillin, streptomycin Chemical and Physical Properties

Names and Identifiers

    • Penicillin, streptomycin
    • PENICILLIN STREPTOMYCIN ""GAMMA"" IRRADIATED TISSUE CULTURE GRADE
    • Streptocillin
    • Strepcillin
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-, mixt. with (2S-(2-alpha,5-alpha,6-beta))-3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • D-Streptamine, O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alph-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-, mixt. with (2S-(2alpha,5alpha,6beta))-3,3-dimethyl-7-oxo-6-((phenylacetyl)amino)-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • Penicillin-streptomycin mixt.
    • Supracillin
    • Panstrilline
    • DTXSID001096442
    • Penstrepen
    • 2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • 8025-06-7
    • Penimycin
    • Pro-Strep
    • Inchi: InChI=1S/C21H39N7O12.C16H18N2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;11-,12+,14-/m01/s1
    • InChI Key: YVSHCKXUFJPXCX-ZWOKJYBLSA-N
    • SMILES: CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Computed Properties

  • Exact Mass: 915.364398
  • Monoisotopic Mass: 915.364398
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 20
  • Heavy Atom Count: 63
  • Rotatable Bond Count: 13
  • Complexity: 1470
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 18
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 448

Experimental Properties

  • Boiling Point: 948.2°C at 760 mmHg
  • Flash Point: 527.3°C

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